N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N,N-Dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative featuring a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to an acetamide group with two benzyl substituents. The dibenzyl substitution likely enhances hydrophobicity, which may influence membrane permeability and pharmacokinetic properties.
Properties
Molecular Formula |
C26H25N3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-32-23-13-21-22(14-24(23)33-2)27-18-29(26(21)31)17-25(30)28(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14,18H,15-17H2,1-2H3 |
InChI Key |
PHSCISDNURYUKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetamide Formation: The acetamide moiety is introduced by reacting the quinazolinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
N,N-Dibenzylation: The final step involves the N,N-dibenzylation of the acetamide using benzyl chloride and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized through various organic reactions involving quinazoline derivatives. The structural framework of this compound consists of a quinazoline moiety substituted with methoxy groups and an acetamide functional group, which is pivotal for its biological activity. The molecular formula is with a molecular weight of 365.5 g/mol.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogens . The mechanism often involves interference with bacterial enzyme systems or disruption of membrane integrity.
Anticancer Properties
The anticancer potential of quinazoline derivatives has been extensively studied. This compound has shown promise in inhibiting the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest . In vitro studies indicate that such compounds can target specific cancer cell lines effectively.
Enzyme Inhibition
Compounds containing the quinazoline scaffold have been identified as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may act as acetylcholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases such as Alzheimer’s . This suggests a dual role where these compounds could be beneficial in both cancer therapy and neuroprotection.
Case Studies
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular function. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the quinazolinone core and acetamide moiety critically determine biological activity and physicochemical behavior. Key analogs and their properties are summarized below:
Key Observations :
- Lipophilicity: The bromophenyl analog (logP 2.75) and dichlorophenoxy derivative (COX-2 inhibitor) suggest that halogenated groups enhance target engagement, likely through hydrophobic interactions.
Biological Activity
N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H25N3O4
- Molecular Weight : 443.5 g/mol
- CAS Number : Not explicitly provided in the search results.
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. The quinazoline moiety is known for its ability to inhibit specific kinases and receptors, which can lead to anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating the PI3K/Akt pathway and inhibiting angiogenesis .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders where quinazoline derivatives have shown promise in preclinical models .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis .
- Animal Models : In vivo studies using murine models have shown that administration of the compound leads to a reduction in tumor size and weight when compared to control groups. These studies suggest a potential for this compound in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for N,N-dibenzyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the quinazolinone core. A common approach includes coupling 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid with N,N-dibenzyl-protected intermediates using activating agents like N,N′-carbonyldiimidazole (CDI) or carbodiimides. Microwave-assisted synthesis (e.g., 70°C for 6 hours in ethanol) can enhance reaction efficiency and yield . Optimization may involve adjusting solvent polarity (e.g., absolute ethanol), temperature, and stoichiometry of reagents like hydrazine hydrate or chloroacetamide derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm benzyl and quinazolinone proton environments.
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., Waters MicroMass ZQ 2000).
- Elemental analysis (±0.5% tolerance) to confirm purity and stoichiometry .
- IR spectroscopy to identify carbonyl (C=O) and methoxy (O-CH₃) functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?
- Methodological Answer : SAR studies should systematically modify:
- Quinazolinone substituents : Vary methoxy groups at positions 6 and 7 to assess electronic effects on bioactivity.
- Benzyl groups : Replace N,N-dibenzyl with halogenated or electron-withdrawing substituents to evaluate steric and electronic impacts.
- Acetamide linker : Introduce heteroatoms or rigid spacers to probe conformational flexibility. Biological assays (e.g., anticonvulsant or anticancer activity) should be paired with computational docking to correlate structural changes with target binding (e.g., kinase or GABA receptors) .
Q. How can researchers resolve discrepancies in reported biological activities of quinazolinone derivatives?
- Methodological Answer : Conflicting bioactivity data may arise from variations in assay conditions (e.g., cell lines, dosage) or impurities. To address this:
- Standardize assays : Use validated protocols (e.g., MTT for cytotoxicity, maximal electroshock for anticonvulsant activity).
- Re-synthesize compounds : Ensure purity via HPLC (>95%) and compare with literature data.
- Meta-analysis : Statistically evaluate published datasets to identify outliers or trends .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., EGFR kinase). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with dibenzyl groups.
- ADMET prediction : Tools like SwissADME assess LogP (optimal range: 2–3.5), solubility, and metabolic stability. For example, the compound’s methoxy groups may reduce CYP450-mediated oxidation .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated experimentally?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis .
Q. What strategies enable selective functionalization of the quinazolinone core without degrading it?
- Methodological Answer :
- Protective groups : Temporarily mask the 4-oxo group with trimethylsilyl chloride during alkylation or acylation.
- Mild conditions : Use low-temperature reactions (<0°C) and non-nucleophilic bases (e.g., DBU) to prevent ring-opening.
- Regioselective substitution : Leverage steric hindrance from 6,7-dimethoxy groups to direct reactions to the 3-position .
Q. How should in vivo studies be designed to evaluate efficacy and toxicity?
- Methodological Answer :
- Animal models : Use seizure models (e.g., pentylenetetrazole-induced) for anticonvulsant screening or xenografts for anticancer evaluation.
- Dosage optimization : Conduct dose-ranging studies (10–100 mg/kg) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂).
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
